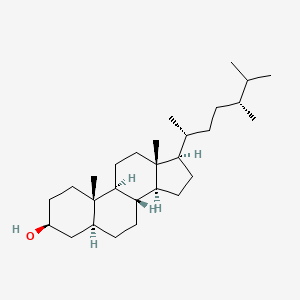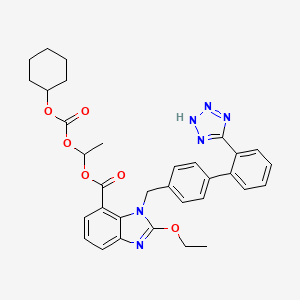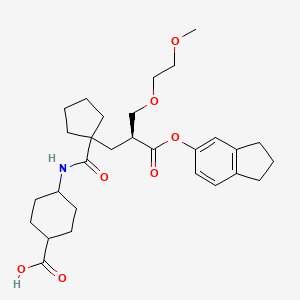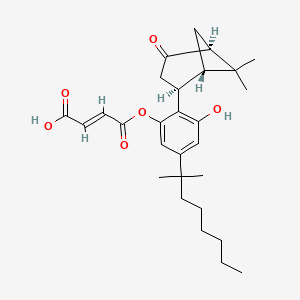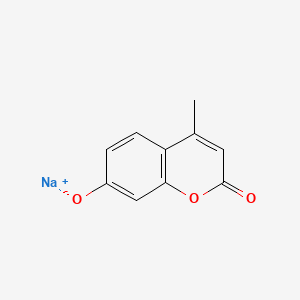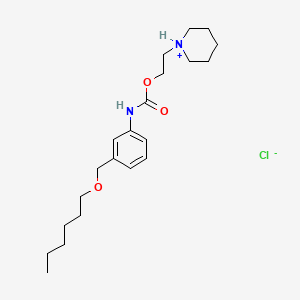
Carbanilic acid, m-((hexyloxy)methyl)-, 2-piperidinoethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanilic acid, m-((hexyloxy)methyl)-, 2-piperidinoethyl ester, hydrochloride is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Antagonistic Effects in Agricultural Applications
Carbanilic acid derivatives like desmedipham have been studied for their effects in agriculture. Research demonstrates that desmedipham, a compound structurally related to Carbanilic acid, when mixed with other chemicals, can impact the control of certain weeds in crops like sugarbeets. This shows the potential role of similar compounds in herbicide formulations (Dortenzio & Norris, 1979).
Metabolic Studies in Pharmaceutical Research
Compounds structurally similar to Carbanilic acid have been studied for their metabolic properties. For instance, a study on TM208, a compound with a similar structure, revealed its metabolism into various metabolites in rats. This insight is crucial for understanding the biotransformation and potential therapeutic applications of similar compounds (Jiang et al., 2007).
Chemical Properties and Stability
Another study focuses on benidipine hydrochloride, a compound with a related structure. This research provides insights into its physico-chemical properties and stabilities, which are vital for the development of effective and stable pharmaceutical compounds (Suzuki et al., 1988).
Effects on Membrane Fluidity
Compounds like Carbanilic acid derivatives can also affect biological membranes. Research on a related compound, [2-(decyloxy)phenyl]-2-(1-piperidinyl)ethyl ester of carbamic acid, indicates its ability to modulate membrane fluidity, which could have implications in understanding anesthetic mechanisms and membrane biology (Gallová et al., 1995).
Local Anesthetic Properties
Compounds related to Carbanilic acid, such as certain carbanilates, have been studied for their local anesthetic properties. For instance, a study on N-aralkyl-N-methylaminoethyl carbanilates showed topical local anesthetic effects, indicating the potential of Carbanilic acid derivatives in anesthetic applications (Barnes & Rost, 1962).
Eigenschaften
CAS-Nummer |
80171-78-4 |
|---|---|
Produktname |
Carbanilic acid, m-((hexyloxy)methyl)-, 2-piperidinoethyl ester, hydrochloride |
Molekularformel |
C21H35ClN2O3 |
Molekulargewicht |
399 g/mol |
IUPAC-Name |
2-piperidin-1-ium-1-ylethyl N-[3-(hexoxymethyl)phenyl]carbamate;chloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-2-3-4-8-15-25-18-19-10-9-11-20(17-19)22-21(24)26-16-14-23-12-6-5-7-13-23;/h9-11,17H,2-8,12-16,18H2,1H3,(H,22,24);1H |
InChI-Schlüssel |
BZYNGDAITBUCJP-UHFFFAOYSA-N |
SMILES |
CCCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
Kanonische SMILES |
CCCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Carbanilic acid, m-((hexyloxy)methyl)-, 2-piperidinoethyl ester, hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





